Hept-1-enyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hept-1-enyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

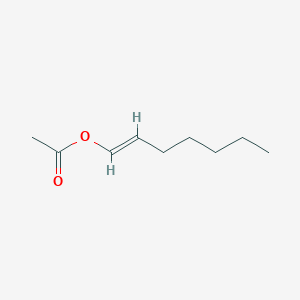

Chemical Properties and Structure

Hept-1-enyl acetate is characterized by a heptene backbone with an acetate functional group. This structure contributes to its reactivity and utility in various applications. Its molecular structure can be represented as follows:

Applications in Flavoring and Fragrance

Flavoring Agent

this compound is primarily used as a flavoring agent in the food industry. It is recognized for its fruity aroma, which makes it suitable for enhancing the sensory profile of various food products. The European Food Safety Authority (EFSA) has classified it as safe for use in food applications, confirming its status as a food additive .

Fragrance Component

In the fragrance industry, this compound is valued for its pleasant scent and is often incorporated into perfumes and scented products. Its ability to blend well with other fragrance components allows it to be used in a variety of formulations .

Safety Assessments and Toxicological Studies

Safety evaluations have been conducted to assess the potential health risks associated with this compound. A comprehensive review indicated that it does not present significant genotoxicity or reproductive toxicity concerns. The compound was found to have a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity .

Toxicological Findings:

- Genotoxicity: Not expected to be genotoxic based on available data.

- Repeated Dose Toxicity: MOE > 100 indicates low risk.

- Skin Sensitization: No significant sensitization potential observed.

- Environmental Safety: Considered non-Persistent, Bioaccumulative, and Toxic (PBT) under current usage conditions .

Research Applications

This compound has been investigated for its biological activities beyond flavoring and fragrance. Studies have explored its potential use in various chemical processes, including:

- Synthesis of Novel Compounds: Its structure allows for derivatization to create new compounds with desirable properties.

- Biological Activity Studies: Research indicates potential antimicrobial properties, making it a candidate for inclusion in formulations aimed at preserving food or enhancing safety .

Case Study 1: Flavoring Application

A study evaluated the sensory impact of this compound in fruit-flavored beverages. The results showed that even at low concentrations, the compound significantly enhanced the overall flavor profile, making it a valuable addition to beverage formulations.

Case Study 2: Fragrance Formulation

In a comparative analysis of fragrance blends, this compound was found to improve the longevity and complexity of floral scents. This study highlighted its role as a fixative, stabilizing volatile components in perfume formulations.

常见问题

Basic Research Questions

Q. What are the standard synthetic methods for preparing hept-1-enyl acetate in laboratory settings?

this compound is typically synthesized via acid-catalyzed esterification between hept-1-en-1-ol and acetic acid. Key steps include:

- Catalyst selection : Concentrated sulfuric acid or p-toluenesulfonic acid is commonly used to accelerate the reaction .

- Reaction conditions : Reflux under anhydrous conditions to minimize hydrolysis, with temperature control (e.g., 80–100°C) to optimize yield .

- Purification : Distillation or column chromatography is employed to isolate the product from unreacted starting materials and byproducts (e.g., diesters or isomers) .

- Characterization : Confirm purity and structure using NMR (e.g., δ 4.6–5.0 ppm for the vinyl proton) and GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR spectroscopy :

- IR spectroscopy : Detect ester C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹) .

- GC-MS : Verify molecular ion ([M]⁺ at m/z 142) and fragmentation patterns (e.g., loss of acetic acid, m/z 100) .

Always compare results with literature or computational predictions to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in experimental workflows?

- Ventilation : Use a fume hood to avoid inhalation of vapors .

- Protective equipment : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Keep in a cool, dry place away from oxidizers and ignition sources .

- Waste disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity and isomer formation during the synthesis of this compound?

- Catalyst optimization : Use Lewis acids (e.g., BF₃·Et₂O) to favor esterification at the terminal alkene, minimizing internal isomer byproducts .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the alcohol, improving regiocontrol .

- Analytical validation : Employ HPLC or chiral GC to detect and quantify isomers. Computational tools (e.g., DFT) can predict reaction pathways and transition states .

- Temperature modulation : Lower temperatures (e.g., 50°C) may reduce side reactions but require extended reaction times .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when characterizing this compound derivatives?

- Multi-technique validation : Cross-validate NMR and IR data with X-ray crystallography (if crystalline) or high-resolution MS .

- Dynamic NMR studies : Resolve overlapping signals by variable-temperature NMR to detect conformational exchange .

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous protons (e.g., vinyl vs. acetate protons) .

- Systematic literature review : Compare findings with prior studies, noting solvent or instrument calibration differences that may cause shifts .

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- DFT modeling : Calculate activation energies for esterification pathways to identify rate-limiting steps .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics and transition states .

- Spectroscopic prediction tools : Use software (e.g., ACD/Labs) to simulate NMR shifts and compare with experimental data .

- Machine learning : Train models on existing kinetic data to predict optimal reaction conditions for novel derivatives .

属性

CAS 编号 |

17574-85-5 |

|---|---|

分子式 |

C9H16O2 |

分子量 |

156.22 g/mol |

IUPAC 名称 |

[(E)-hept-1-enyl] acetate |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-11-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ |

InChI 键 |

JMFFUDMJDZXYCT-BQYQJAHWSA-N |

SMILES |

CCCCCC=COC(=O)C |

手性 SMILES |

CCCCC/C=C/OC(=O)C |

规范 SMILES |

CCCCCC=COC(=O)C |

Key on ui other cas no. |

35468-97-4 |

同义词 |

(E)-1-Acetoxy-1-heptene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。